molecular formula C8H8O4 B154301 Gallacetophenone CAS No. 528-21-2

Gallacetophenone

Cat. No.: B154301
CAS No.: 528-21-2
M. Wt: 168.15 g/mol
InChI Key: XIROXSOOOAZHLL-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C8H8O4 and a molar mass of 168.148 g/mol . This compound is notable for its three hydroxyl groups attached to the benzene ring, which contribute to its unique chemical properties.

Scientific Research Applications

Gallacetophenone has diverse applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gallacetophenone interacts with key enzymes in biochemical reactions. Specifically, it has been found to inhibit tyrosinase, a key enzyme in melanogenesis . The binding of this compound to the active site of tyrosinase is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have a high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This suggests that this compound influences cell function by inhibiting tyrosinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase. This compound binds to the active site of tyrosinase, leading to the inhibition of the enzyme . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, and hydrogen bonding with Ser380 . This interaction results in changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Given its interaction with tyrosinase, it may play a role in the melanogenesis pathway .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in the melanocytes where tyrosinase is found

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallacetophenone can be synthesized from pyrogallol using zinc chloride and acetic anhydride. The process involves dissolving zinc chloride in glacial acetic acid, followed by the addition of acetic anhydride and pyrogallol. The mixture is heated at 140-145°C for 45 minutes, then cooled and crystallized from boiling water saturated with sulfur dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. Variations in the proportions of reactants and reaction conditions are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Gallacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Esters or ethers depending on the reagents used.

Comparison with Similar Compounds

    Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.

    Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.

    2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.

Uniqueness: this compound is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2,3,4-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROXSOOOAZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060179
Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

528-21-2, 29477-54-1
Record name Gallacetophenone
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Record name Gallacetophenone
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Record name Acetophenone, 2,3,4-trihydroxy-
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Record name Gallacetophenone
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name 2',3',4'-trihydroxyacetophenone
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Record name GALLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Gallacetophenone exhibits anti-melanogenic activity by directly inhibiting tyrosinase, a key enzyme in melanin biosynthesis. [] Computational modeling suggests that this compound binds to the active site of tyrosinase, stabilized by hydrophobic interactions with amino acid residues Histidine 367, Isoleucine 368, and Valine 377. Furthermore, hydrogen bonding with Serine 380 and a water molecule bridging copper ions within the active site contribute to the inhibitory binding. [] This binding prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin production. []

A: Yes, research indicates that this compound can be employed for detecting Boric Acid. The compound demonstrates a notable response to Boric Acid at a pH of 8.58. [] This interaction is characterized by a decrease in absorbance at a wavelength of 330 nm with increasing Boric Acid concentration. [] This spectral change forms the basis for detection.

ANone: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.

A: While specific spectroscopic data isn't detailed in the provided abstracts, several studies utilize UV-Vis spectrophotometry to investigate the interactions of this compound with various metals. For instance, its complex with Boric Acid shows decreased absorbance at 330 nm. [] Additionally, infrared spectroscopy has been used to elucidate the structure of a this compound-Bismuth complex. []

A: Research suggests that this compound can function as a co-catalyst in the oxidative coupling of primary amines to imines. [] In a system utilizing gold nanoparticles assembled on polymerized polydiacetylene nanotubes, this compound facilitates the efficient conversion of primary amines into imines under ambient conditions using minimal amounts of metal and quinone. []

A: Yes, computational molecular modeling was employed to understand the interaction between this compound and tyrosinase at the atomic level. [] This modeling revealed key binding interactions, including hydrophobic interactions and hydrogen bonding, contributing to this compound's inhibitory effect on the enzyme. []

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